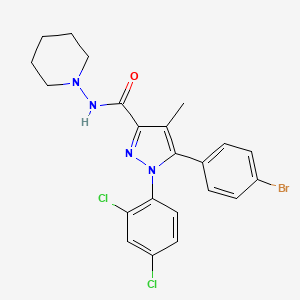
1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of substituents: The bromo and dichloro phenyl groups can be introduced via electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Amidation: The final step involves the formation of the amide bond by reacting the carboxylic acid with piperidine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.
Reduction: Reduction reactions can occur at the bromo or dichloro phenyl groups, potentially leading to dehalogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield dehalogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds often exhibit antimicrobial properties and are studied for potential use in treating infections.
Medicine
Drug Development: Pyrazole derivatives are explored for their potential as therapeutic agents in treating diseases like cancer, inflammation, and neurological disorders.
Industry
Agriculture: These compounds can be used in the development of agrochemicals, such as herbicides and fungicides.
Mécanisme D'action
The mechanism of action of 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
4-Bromo-2,5-dichlorophenol: Used as an intermediate in organic synthesis.
Piperidine derivatives: Commonly used in medicinal chemistry for their pharmacological activities.
Uniqueness
1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Propriétés
Formule moléculaire |
C22H21BrCl2N4O |
|---|---|
Poids moléculaire |
508.2 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H21BrCl2N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) |
Clé InChI |
GVSFLAMLFQHOED-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















